4-Ethoxy-2-nitrophenyl isocyanate
Overview
Description
4-Ethoxy-2-nitrophenyl isocyanate is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . The molecular formula of this compound is C9H8N2O4 .
Molecular Structure Analysis
The molecular weight of this compound is 208.17 . The linear formula is CH3CH2OC6H3(NO2)NCO . The InChI string representation is InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 54-58 °C (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) in "The Journal of Organic Chemistry" highlighted a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, with racemization-free results. This process is significant for the single-pot synthesis of these compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Conversion of Carbamates into Urea Derivatives : Sigmund and Pfleiderer (1994) in "Helvetica Chimica Acta" found that the 2-(4-nitrophenyl)ethoxycarbonyl group could convert carbamates of adenosine and cytidine into urea derivatives under mild conditions, depending on the reaction conditions. This highlights its potential in nucleoside modifications (Sigmund & Pfleiderer, 1994).
Stability and Dimerization of Ethoxy(thiocarbonyl) Isocyanate : Goerdeler and Schulze (1982) in "Chemische Berichte" studied Ethoxy(thiocarbonyl) isocyanate, noting its stability and tendency to dimerize easily, making it a useful starting material for monomer compounds (Goerdeler & Schulze, 1982).
Structural Analysis of Isomeric Compounds : Sonoda et al. (2007) in "Acta Crystallographica Section C" revealed the crystal structures of four E,Z,E isomers of 1-(4-alkoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene, showing intermolecular N-O dipole interactions and supramolecular ring-like structures (Sonoda, Tsuzuki, Tamaoki, & Goto, 2007).
Synthesis of p-Nitrophenyl Isocyanate : Wenlong (2007) in "Applied Chemical Industry" discussed the optimal reaction conditions for synthesizing p-nitrophenyl isocyanate, achieving a 66.0% yield (Wenlong, 2007).
Preparation of 4-Nitrophenyl N-Methylcarbamate : Peterson, Houguang, and Ke (2006) in "Tetrahedron Letters" presented a simple and efficient method for preparing 4-nitrophenyl N-methylcarbamate, offering a safer alternative to methyl isocyanate (Peterson, Houguang, & Ke, 2006).
Safety and Hazards
4-Ethoxy-2-nitrophenyl isocyanate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .
Properties
IUPAC Name |
4-ethoxy-1-isocyanato-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUZRQJHDHUGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394648 | |
Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-49-0 | |
Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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